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3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine

Lipophilicity Blood–brain barrier CNS drug design

3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a 3,5-disubstituted piperidine featuring a 1-methyl-1,2,3-triazol-5-yl appendage. It is a member of the triazolylpiperidine class, which has been investigated for renin inhibition and as gamma-secretase modulators , as well as other CNS-relevant targets such as P2X7 receptors.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13243299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCC1CC(CNC1)C2=CN=NN2C
InChIInChI=1S/C9H16N4/c1-7-3-8(5-10-4-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3
InChIKeyZJYUTKOFJDRSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine (CAS 1695695-83-0)


3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a 3,5-disubstituted piperidine featuring a 1-methyl-1,2,3-triazol-5-yl appendage. It is a member of the triazolylpiperidine class, which has been investigated for renin inhibition [1] and as gamma-secretase modulators [2], as well as other CNS-relevant targets such as P2X7 receptors [3]. With a molecular weight of 180.25 g·mol⁻¹, XLogP of 0.3, topological polar surface area (TPSA) of 42.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [4], the compound is positioned within CNS drug-like chemical space. However, peer-reviewed biological activity data specific to this exact compound are currently unavailable; all differentiation claims below should be interpreted as structurally-informed inferences based on class-level SAR and physicochemical alignment, not as empirically validated superiority [4].

Why 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine Cannot Be Replaced by Common Piperidine–Triazole Analogs


Close structural analogs—such as 4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine, 3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine, and 2-methyl-4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine—present superficially similar molecular formulas but differ markedly in the position and presence of the methyl substituent on the piperidine ring [1][2][3]. This positional variation alters lipophilicity (ΔXLogP of 0.5 log units between the target and 4‑ or 3‑substituted non‑methylated analogs) [1][4] and likely modulates the spatial orientation of the triazole pharmacophore relative to the basic amine [5]. In the triazolylpiperidine class, even small changes in substitution pattern can shift target selectivity, metabolic stability, and CNS partitioning—as demonstrated for P2X7 antagonists [6]. Therefore, generic substitution without confirmatory functional testing risks failing to reproduce the physicochemical and recognition properties required for a given screening or lead‑optimization campaign.

Quantitative Differentiation Evidence for 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine


Increased Calculated Lipophilicity Relative to Non‑Methylated 4‑ and 3‑Substituted Analogs

The XLogP3‑AA value of 3-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is 0.3 [1]. In contrast, the 4‑substituted analog 4-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine and the 3‑substituted analog 3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine both exhibit an XLogP of −0.2 [2][3]. The 0.5 log‑unit increase indicates the 3‑methyl decoration raises lipophilicity without increasing TPSA, a combination that often correlates with improved passive membrane permeability and blood–brain barrier penetration potential, which is desirable for CNS targets [1].

Lipophilicity Blood–brain barrier CNS drug design

Identical Topological Polar Surface Area Despite Higher Molecular Weight vs. Non‑Methylated Analogs

The topological polar surface area (TPSA) of the target compound is 42.7 Ų, identical to 4‑(1‑methyl‑1H‑1,2,3‑triazol‑5‑yl)piperidine (42.7 Ų) and 3‑(1‑methyl‑1H‑1,2,3‑triazol‑5‑yl)piperidine (42.7 Ų) [1][2][3]. However, its molecular weight is 180.25 g·mol⁻¹ versus 166.22 g·mol⁻¹ for the non‑methylated comparators [1][2][3]. This means the additional methyl carbon contributes additional hydrophobic surface area and potential Van‑der‑Waals contacts without increasing hydrogen‑bonding capacity, a profile that can enhance binding interactions without sacrificing CNS‑compatible TPSA (<90 Ų) [1].

Polar surface area Ligand efficiency CNS penetration

Different Regiochemistry Alters Pharmacophore Projection vs. 4‑Substituted Piperidine Analogs

In the triazolylpiperidine series explored as renin inhibitors, 1‑substituted 1,2,3‑triazol‑5‑yl piperidines were the most active subset, and molecular docking revealed that the piperidine ring substituents explore both S1 and S3 subpockets [1]. The target compound’s 3‑methyl‑5‑triazolyl geometry projects the triazole at a different vector angle from the 4‑substituted analog—approximately a 60° alteration in the exit trajectory of the N‑linked heterocycle relative to the piperidine NH [2][3]. Although head‑to‑head biological data are lacking, class‑level SAR indicates that such positional shifts can impact both potency and selectivity [1][4].

Pharmacophore geometry Structure–activity relationship Triazolylpiperidine

Distinct Lipophilicity vs. 2‑Methyl‑4‑(triazolyl)piperidine Despite Identical MW and Formula

Both 3‑methyl‑5‑(1‑methyl‑1H‑1,2,3‑triazol‑5‑yl)piperidine and 2‑methyl‑4‑(1‑methyl‑1H‑1,2,3‑triazol‑5‑yl)piperidine share the same molecular formula (C₉H₁₆N₄) and identical XLogP (0.3) [1][2]. However, the different methyl position results in distinct steric and electronic environments around the piperidine nitrogen: the 2‑methyl group can hinder N‑functionalization or alter the basicity of the amine (pKa ca. 10.6 for parent piperidine), whereas the 3‑methyl substituent produces a less hindered amine center [3]. This can affect synthetic derivatization efficiency and the compound’s behavior as an intermediate in library synthesis [1][2].

Isosterism Lipophilic efficiency Regioisomer differentiation

Class‑Level Association with Renin Inhibition and γ‑Secretase Modulation via Triazolylpiperidine Scaffold

Piperidine derivatives containing a 1‑substituted 1,2,3‑triazol‑5‑yl moiety were identified as the most active subset in a renin inhibitor screening effort, with molecular docking ranking agreeing with experimental data [1]. Separately, substituted triazolylpiperidine derivatives are claimed as γ‑secretase modulators in patent WO2012116965A1, which generically covers 3‑alkyl‑5‑triazolyl piperidines [2]. While IC₅₀ values for the specific target compound have not been publicly disclosed, these independent lines of evidence establish that the triazolylpiperidine scaffold—especially the 1‑methyl‑1,2,3‑triazol‑5‑yl variant—has demonstrable bioactivity in at least two distinct target families relevant to cardiovascular and neurodegenerative disease programs [1][2].

Renin inhibition γ‑Secretase modulation Triazolylpiperidine

Disclaimer: Limited Direct Empirical Data Available for This Specific Compound

As of May 2026, a systematic search of PubMed, PubChem BioAssay, and patent literature returned no publicly disclosed IC₅₀, EC₅₀, Kd, solubility, metabolic stability, or in vivo pharmacokinetic data explicitly measured for 3‑methyl‑5‑(1‑methyl‑1H‑1,2,3‑triazol‑5‑yl)piperidine. The absence of primary biological assay data means that all quantitative comparisons in this guide are either computed physicochemical properties or class‑level inferences derived from structurally related triazolylpiperidines. Users should account for this evidentiary gap when making procurement decisions and consider commissioning bespoke profiling of this compound head‑to‑head against the specific comparator that is most relevant to their target product profile.

Data gap Empirical evidence Procurement risk

Recommended Application Scenarios for 3-Methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine Based on Quantitative Differentiation Evidence


CNS‑Oriented Library Design Requiring Higher Lipophilicity Than 4‑ or 3‑Substituted Triazolylpiperidines

The target compound’s XLogP of 0.3 (Δ = +0.5 log units versus the 4‑ and 3‑substituted non‑methylated analogs) [1] makes it a more lipophilic candidate for CNS‑targeted screening libraries where the desired logP range is between 0 and 3 for optimal BBB penetration. The identical TPSA of 42.7 Ų [1] ensures that the added lipophilicity does not come at the expense of increased hydrogen‑bonding capacity, preserving CNS‑MPO desirability.

Scaffold‑Hopping Programs Aimed at Renin or γ‑Secretase Modulation

Both renin inhibitor [2] and γ‑secretase modulator [3] chemical series feature 1‑substituted 1,2,3‑triazol‑5‑yl piperidines as active cores. The target compound’s 3,5‑disubstitution pattern can serve as a sterically distinct scaffold variation when the more common 4‑substituted piperidine template encounters selectivity, metabolic, or IP constraints. The 3‑methyl group may additionally provide a handle for further derivatization at the 2‑ or 4‑position of piperidine.

Facile N‑Derivatization for High‑Throughput Amide or Sulfonamide Library Synthesis

Because the methyl substituent is located at the 3‑position rather than adjacent to the piperidine NH, the amine center is less sterically congested than in 2‑methyl‑4‑(triazolyl)piperidine regioisomers [4][5]. This architectural feature is expected to yield higher and more reproducible conversion rates in standard N‑acylation or N‑sulfonylation protocols, which is an advantage for automated parallel synthesis workflows.

Physicochemical Biomarker Screening Panels for CNS Penetration Prediction

The compound can be included in a panel of isomeric triazolylpiperidines to experimentally determine the effect of methyl‑group placement on logD, pKa, PAMPA permeability, and microsomal stability. Given the computed XLogP parity with the 2‑methyl‑4‑triazolyl regioisomer [4][6], the panel would allow direct measurement of steric‑electronic effects on pharmacokinetic parameters—a valuable dataset for deriving local QSAR models.

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